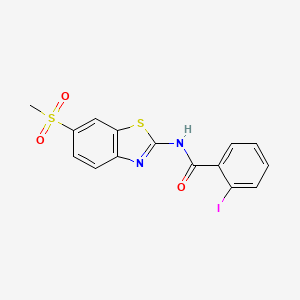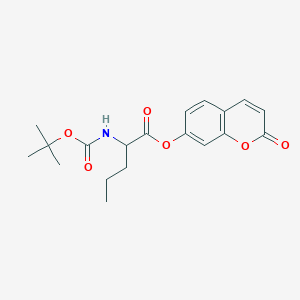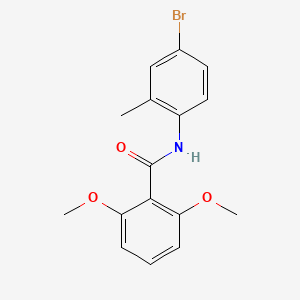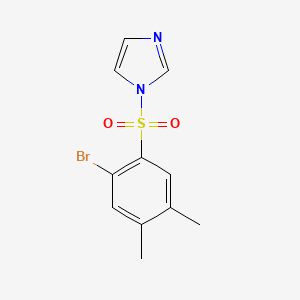![molecular formula C18H14Cl2N2S2 B15108435 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B15108435.png)
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid to form 6-chloro-2-aminobenzothiazole . This intermediate can then be further reacted with various reagents to introduce the butyl chain and additional benzothiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may act on sodium channels and N-methyl-D-aspartate (NMDA) receptors, similar to other benzothiazole derivatives . Its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its use in the synthesis of various bioactive compounds.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Studied for their anticonvulsant properties.
Benzothiazolo[2,3-b]quinazoline-2H-ones: Investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C18H14Cl2N2S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H14Cl2N2S2/c19-11-5-7-13-15(9-11)23-17(21-13)3-1-2-4-18-22-14-8-6-12(20)10-16(14)24-18/h5-10H,1-4H2 |
InChI Key |
UYRAXIXRHCLJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CCCCC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)

![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15108383.png)
![(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B15108387.png)

![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)


![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B15108402.png)
![benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108404.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B15108410.png)
![1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15108411.png)
